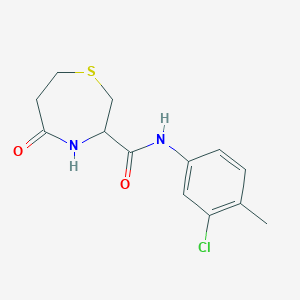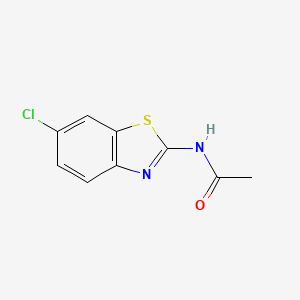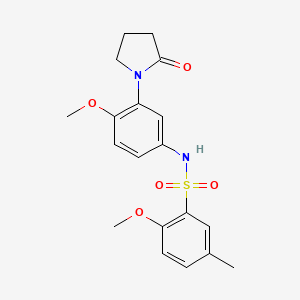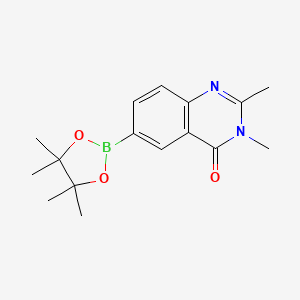![molecular formula C17H17NOS B3012091 N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide CAS No. 861209-77-0](/img/structure/B3012091.png)
N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of thiophene derivatives is well-represented, with studies highlighting their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of thiophene-based compounds with various organic reagents. For instance, paper describes the synthesis of a series of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. Similarly, paper reports the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, paper describes the crystal structure of a cyclohexanecarboxamide derivative, which could provide insights into the conformational preferences of related thiophene compounds. Paper discusses the conformational analysis of N-glycosyl-thiophene-2-carboxamides, which could be relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products with potential biological activities. Paper outlines the reactions of a thiophene-2-carboxamide derivative with several reagents to yield pyrimidinone derivatives, showcasing the versatility of thiophene compounds in chemical synthesis. These reactions could be indicative of the types of transformations that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Paper provides a vibrational study of a thiourea derivative, which could be relevant for understanding the vibrational properties of this compound. Paper discusses the crystal and molecular structure of a benzodiazaphosphorin derivative, which could offer insights into the packing and stability of thiophene derivatives in the solid state.
Relevant Case Studies
Several papers report on the biological activities of thiophene derivatives, which could serve as case studies for the potential applications of this compound. Paper describes the antiarrhythmic, serotonin antagonist, and antianxiety activities of synthesized thiophene derivatives. Paper investigates the antimicrobial activity of a thiophene-2-carboxamide derivative, and paper studies the antibiotic and antibacterial properties of synthesized compounds. These case studies highlight the potential of thiophene derivatives in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis Techniques :
- A study by Beney, Boumendjel, and Mariotte (1998) presented a method for synthesizing α,β-unsaturated N-methoxy-N-methylamide compounds, which are structurally related to N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide. This synthesis method could potentially be applied to the compound (Beney, Boumendjel, & Mariotte, 1998).
Antibacterial Properties :
- Goněc et al. (2015) synthesized a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which are structurally similar to this compound, and found them to have significant antibacterial and antimycobacterial activities (Goněc et al., 2015).
- Habila et al. (2015) investigated thiophene-carboxamide analogues and found them to have potent antibacterial properties against Staphylococcus aureus and Escherichia coli (Habila et al., 2015).
Structural Characterization and Analysis :
- Özer et al. (2009) characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally analogous to this compound, via spectroscopy and crystallography. Such studies provide insights into the molecular structure and potential interactions of these compounds (Özer et al., 2009).
Photovoltaic Applications :
- Xiao et al. (2019) studied the application of N-phenylcarbamothioyl derivatives in organic solar cells, indicating the potential use of this compound in photovoltaic devices (Xiao et al., 2019).
Antimycobacterial Activity :
- A study by Goněc et al. (2016) on N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a structural resemblance with this compound, demonstrated significant antimycobacterial activity (Goněc et al., 2016).
Antibacterial Synthesis and Applications :
- Ahmed (2007) discussed the synthesis of thiophene-2-carboxamide derivatives and their application as antibiotics and antibacterials, which could be relevant for the application of this compound in similar contexts (Ahmed, 2007).
Propiedades
IUPAC Name |
N-(3-hex-1-ynylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-3-4-5-8-14-9-6-10-15(13-14)18-17(19)16-11-7-12-20-16/h6-7,9-13H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOPTALZIRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)






![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)